MCPA-isobutyl

Descripción general

Descripción

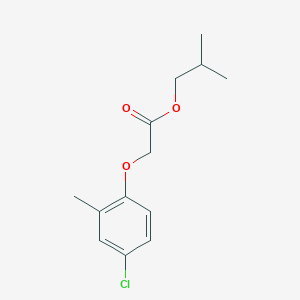

MCPA-isobutyl, also known as 2-methyl-4-chlorophenoxyacetic acid isobutyl ester, is a chemical compound widely used as a herbicide. It is part of the phenoxy herbicide family, which is known for its effectiveness in controlling broad-leaf weeds in various agricultural settings. The compound is particularly valued for its selective action, targeting unwanted plants while leaving crops largely unaffected .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MCPA-isobutyl typically involves the esterification of 2-methyl-4-chlorophenoxyacetic acid with isobutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

2-methyl-4-chlorophenoxyacetic acid+isobutanol→this compound+water

The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as sulfuric acid is common, and the reaction mixture is continuously stirred and heated to maintain optimal conditions .

Análisis De Reacciones Químicas

Types of Reactions

MCPA-isobutyl undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2-methyl-4-chlorophenoxyacetic acid and isobutanol.

Oxidation: The compound can be oxidized to form various by-products, depending on the oxidizing agent used.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Hydrolysis: 2-methyl-4-chlorophenoxyacetic acid and isobutanol.

Oxidation: Various oxidized derivatives of the aromatic ring.

Substitution: Products depend on the nucleophile used, such as 2-methyl-4-hydroxyphenoxyacetic acid.

Aplicaciones Científicas De Investigación

MCPA-isobutyl has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

Biology: Employed in studies on plant physiology and herbicide resistance.

Medicine: Investigated for its potential effects on human health and its role as an endocrine disruptor.

Industry: Utilized in the formulation of herbicides for agricultural use.

Mecanismo De Acción

MCPA-isobutyl acts by mimicking the plant hormone auxin, leading to uncontrolled growth and eventually death in susceptible plants. The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cell division and elongation processes. This results in the characteristic symptoms of herbicide action, such as leaf curling and stem twisting .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar action but different chemical structure.

Dicamba: A benzoic acid derivative used for similar purposes but with a different mode of action.

Clopyralid: A pyridine carboxylic acid herbicide with selective action against broad-leaf weeds.

Uniqueness

MCPA-isobutyl is unique in its selective action and relatively low toxicity compared to other herbicides. Its ester form allows for better absorption and translocation within plants, making it highly effective at lower concentrations .

Actividad Biológica

MCPA-isobutyl is a derivative of MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide effective against broadleaf weeds. The biological activity of this compound is significant in both agricultural and environmental contexts, particularly concerning its efficacy, toxicity, and degradation pathways. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by its chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.619 g/mol |

| Density | 1.3 g/cm³ |

| Boiling Point | 327 °C |

| Melting Point | 114-118 °C |

These properties influence its behavior in various environments and its interaction with biological systems.

Herbicidal Efficacy

This compound functions primarily as a herbicide targeting a range of broadleaf weeds. Studies have shown that it effectively inhibits the growth of species such as thistles and docks, making it valuable in cereal and turf management . Its mechanism involves disrupting auxin transport in plants, leading to uncontrolled growth and eventual death.

Toxicological Profile

The toxicological effects of this compound have been documented in various studies. It is classified as moderately hazardous, with potential effects including:

- Hypotension : Exposure can lead to lowered blood pressure.

- Liver Toxicity : Potential hepatotoxic effects have been noted in animal studies .

Occupational exposure risks include skin absorption and inhalation during application, necessitating safety precautions for handlers.

Environmental Impact

Research indicates that this compound can persist in soil and water environments, raising concerns about its ecological impact. Studies have demonstrated variable degradation rates depending on microbial activity and environmental conditions:

| Microorganism | Degradation Efficiency | Initial Concentration | Incubation Conditions |

|---|---|---|---|

| Cupriavidus gilardii T-1 | 100% in 20 hours | 100 mg/L | pH 7.0–9.0, 37–42 °C |

| Novosphingobium DY4 | >95% in 5-7 days | 200 mg/kg | pH 7.2, 30 °C |

These findings suggest that certain microbial strains can effectively degrade this compound, highlighting the potential for bioremediation strategies .

Case Study: Agricultural Application

In a field study conducted on soybean crops treated with this compound, researchers observed significant reductions in weed populations compared to untreated controls. The herbicide was applied at recommended rates, demonstrating effective control without notable phytotoxicity to the soybean plants themselves. This case underscores the compound's utility in integrated weed management strategies.

Case Study: Environmental Monitoring

A monitoring program evaluated the persistence of this compound in a forest ecosystem following aerial application. Residue levels were measured over six months, revealing that approximately 40% degradation occurred under optimal conditions for microbial activity . This study emphasizes the importance of understanding environmental fate to mitigate potential risks to non-target organisms.

Research Findings

Recent studies have focused on the molecular mechanisms underlying the herbicidal action of this compound. Key findings include:

- Gene Expression : Research has identified specific genes involved in the metabolic pathways affected by this compound exposure, providing insights into resistance mechanisms in target weed species.

- Microbial Degradation Pathways : Investigations into microbial communities capable of degrading MCPA derivatives have revealed complex biochemical pathways that could be harnessed for bioremediation efforts .

Propiedades

IUPAC Name |

2-methylpropyl 2-(4-chloro-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO3/c1-9(2)7-17-13(15)8-16-12-5-4-11(14)6-10(12)3/h4-6,9H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETMCNQKJNFMHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042113 | |

| Record name | MCPA-isobutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713-11-7 | |

| Record name | MCPA isobutyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1713-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCPA-isobutyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001713117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPA-isobutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 4-chloro-o-tolyloxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPA-ISOBUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MV8ZWP17M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.